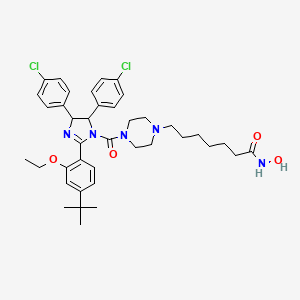![molecular formula C25H26ClN3O B13365683 4-(3-Anilino-6-chloroimidazo[1,2-a]pyridin-2-yl)-2,6-diisopropylphenol](/img/structure/B13365683.png)
4-(3-Anilino-6-chloroimidazo[1,2-a]pyridin-2-yl)-2,6-diisopropylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Anilino-6-chloroimidazo[1,2-a]pyridin-2-yl)-2,6-diisopropylphenol is a complex organic compound that features a unique structure combining an aniline group, a chloroimidazo[1,2-a]pyridine moiety, and a phenol group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various scientific research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Anilino-6-chloroimidazo[1,2-a]pyridin-2-yl)-2,6-diisopropylphenol typically involves multi-step organic reactions. One common method includes the cyclization of 2-aminopyridine derivatives with appropriate aniline and chloro-substituted reagents under controlled conditions. The reaction conditions often involve the use of solvents like toluene or ethyl acetate and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and bromination steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(3-Anilino-6-chloroimidazo[1,2-a]pyridin-2-yl)-2,6-diisopropylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group leads to the formation of quinones, while reduction of a nitro group results in the corresponding amine.
科学的研究の応用
4-(3-Anilino-6-chloroimidazo[1,2-a]pyridin-2-yl)-2,6-diisopropylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4-(3-Anilino-6-chloroimidazo[1,2-a]pyridin-2-yl)-2,6-diisopropylphenol involves its interaction with molecular targets such as DNA-PK. By inhibiting DNA-PK, the compound interferes with the non-homologous end-joining (NHEJ) pathway, which is responsible for repairing DNA double-strand breaks. This inhibition leads to increased sensitivity of cancer cells to radiation, making it a potential radiosensitizer .
類似化合物との比較
Similar Compounds
6-Anilino Imidazo[4,5-c]pyridin-2-ones: These compounds also act as DNA-PK inhibitors and have been studied for their radiosensitizing properties.
4-Alkylaminoimidazo[1,2-a]pyridines: Known for their α-glucosidase inhibitory activity, these compounds are structurally similar but have different biological targets.
Uniqueness
4-(3-Anilino-6-chloroimidazo[1,2-a]pyridin-2-yl)-2,6-diisopropylphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as a radiosensitizer and DNA-PK inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research in cancer therapy.
特性
分子式 |
C25H26ClN3O |
|---|---|
分子量 |
419.9 g/mol |
IUPAC名 |
4-(3-anilino-6-chloroimidazo[1,2-a]pyridin-2-yl)-2,6-di(propan-2-yl)phenol |
InChI |
InChI=1S/C25H26ClN3O/c1-15(2)20-12-17(13-21(16(3)4)24(20)30)23-25(27-19-8-6-5-7-9-19)29-14-18(26)10-11-22(29)28-23/h5-16,27,30H,1-4H3 |
InChIキー |
YHLUAOVQKINYMU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


homocysteine](/img/structure/B13365612.png)
![2-Methyl-3-[6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13365615.png)

![3-[(Ethylsulfanyl)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365630.png)
![3-[(Benzylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365632.png)
![4-hydroxy-5-methoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyridine-2-carboxamide](/img/structure/B13365636.png)
![3-((4-Bromobenzylidene)amino)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B13365644.png)


![2-chloro-N-[(4-nitrophenyl)methyl]pyridine-4-carboxamide](/img/structure/B13365655.png)
![2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13365656.png)
![N-(3-chlorophenyl)-6-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13365661.png)

![N-(1-Cyanocyclohexyl)-2-((4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetamide](/img/structure/B13365664.png)
